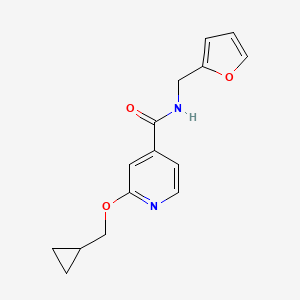

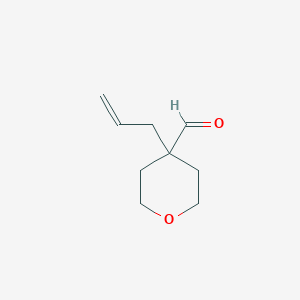

![molecular formula C19H23N5O3 B2939230 2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941916-77-4](/img/structure/B2939230.png)

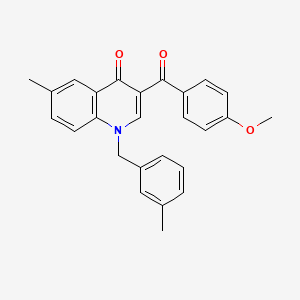

2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-(azepan-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.425. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Derivatives Research has focused on synthesizing various heterocyclic derivatives through different reactions, indicating the versatility of such compounds in chemical synthesis. For instance, Mahmoud et al. (2012) demonstrated the preparation of phthalazinone derivatives, showcasing the potential of these compounds in the development of new chemical entities with possible biological activities (Mahmoud et al., 2012). Similarly, Wasilewska et al. (2011) found that 1,2-dihydropyridine derivatives underwent Diels-Alder reactions, further expanding the library of synthesized heterocyclic compounds (Wasilewska et al., 2011).

Nucleoside Analogues and Antiviral Activity A significant area of application is the synthesis of nucleoside analogues and their evaluation for antiviral activities. Kim et al. (1978) described the first chemical synthesis of a new class of purine analogues, which showed moderate activity against rhinovirus at non-toxic dosage levels, indicating potential therapeutic applications (Kim et al., 1978).

Fused Heterocycles Incorporating Trifluoromethyl Moiety Research by Shaaban (2008) on the synthesis of fused heterocycles incorporating trifluoromethyl groups highlights the compound's role in creating novel chemical structures with potential for increased biological activity, due to the introduction of the trifluoromethyl group (Shaaban, 2008).

Thermolysis and Cycloaddition Reactions The compound and its derivatives have also been explored in thermolysis and cycloaddition reactions, as demonstrated by Pozharskii et al. (1992), which could lead to novel methods for synthesizing complex heterocyclic systems (Pozharskii et al., 1992).

Condensation Reactions and Structural Studies Vasilevskii et al. (2010) conducted studies involving condensation reactions, leading to the synthesis of unique heterocyclic compounds. Their work emphasizes the potential of these compounds in the development of new materials or pharmaceuticals (Vasilevskii et al., 2010).

Mechanism of Action

Target of Action

Similar compounds, such as tris[1,2,4]triazolo[1,3,5]triazine derivatives, have been utilized as electron acceptors in the construction of thermally activated delayed fluorescence (tadf) emitters .

Mode of Action

The compound’s mode of action is likely related to its role as an electron acceptor. In the context of TADF emitters, the compound may facilitate the up-conversion of a triplet exciton into a singlet state via a reverse intersystem crossing (RISC) process . This process is regulated by the singlet–triplet splitting energy (ΔEST), which is near-zero for efficient RISC .

Biochemical Pathways

The compound’s role as an electron acceptor suggests it may influence pathways related to electron transfer and light emission .

Result of Action

The result of the compound’s action is likely the emission of light, given its potential role in TADF . The compound may contribute to the generation of both singlet and triplet excitons, leading to efficient light emission .

properties

IUPAC Name |

2-[2-(azepan-1-yl)-2-oxoethyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c25-16(21-10-6-1-2-7-11-21)14-24-18(27)17(26)23-13-12-22(19(23)20-24)15-8-4-3-5-9-15/h3-5,8-9H,1-2,6-7,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBKZRSVZAMCKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

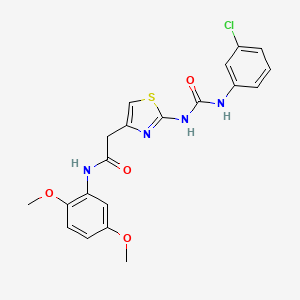

![4,7,8-Trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2939159.png)

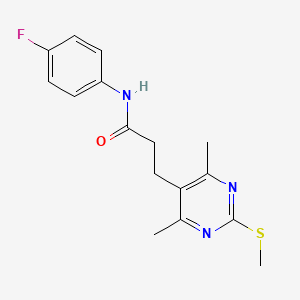

![N-[4-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2939163.png)

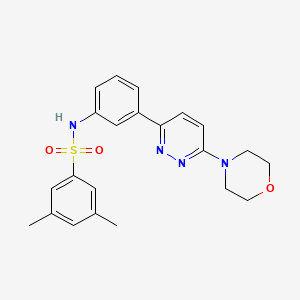

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2939165.png)

![2-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,3-benzoxazole](/img/structure/B2939168.png)